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molecular formula C9H9N3O2 B180503 Carbendazim CAS No. 105268-95-9

Carbendazim

Cat. No. B180503
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Patent
US04826863

Procedure details

690 g. of Carbendazim aqueous suspension were used. [composition: 200 g of 2-(carbomethoxy-amino)-benzimidazole, 27 g of nonyl phenol-poly (glycol ether) formed with 20 moles ethylene oxide (Tensilin 080), 58 g. of ammonium chloride and water]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C:6]1[NH:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[N:14]=1)=[O:4].[Cl-].[NH4+]>O>[C:3]([NH:5][C:6]1[NH:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1)([O:2][CH3:1])=[O:4].[CH2:3]1[O:2][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NC=1NC=2C=CC=CC2N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)NC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
C1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04826863

Procedure details

690 g. of Carbendazim aqueous suspension were used. [composition: 200 g of 2-(carbomethoxy-amino)-benzimidazole, 27 g of nonyl phenol-poly (glycol ether) formed with 20 moles ethylene oxide (Tensilin 080), 58 g. of ammonium chloride and water]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C:6]1[NH:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=2[N:14]=1)=[O:4].[Cl-].[NH4+]>O>[C:3]([NH:5][C:6]1[NH:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N:7]=1)([O:2][CH3:1])=[O:4].[CH2:3]1[O:2][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NC=1NC=2C=CC=CC2N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)NC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
C1CO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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